Ginsenoside Ra1

Vue d'ensemble

Description

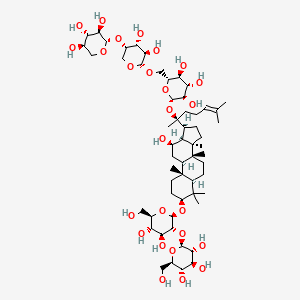

Le ginsenoside Ra1 est un composé saponoside triterpénoïde présent dans les racines du Panax ginseng, une plante médicinale appartenant à la famille des Araliaceae. Les ginsenosides sont les principaux composants actifs responsables des propriétés pharmacologiques du ginseng, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs . Le this compound est l’un des nombreux ginsenosides qui contribuent aux bienfaits thérapeutiques du ginseng.

Applications De Recherche Scientifique

Ginsenoside Ra1 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of ginsenoside biosynthesis and metabolic pathways.

Biology: Investigated for its role in cellular signaling and gene expression.

Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.

Mécanisme D'action

Le ginsenoside Ra1 exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il module les voies de signalisation cellulaire, y compris l’inhibition de l’activation de la tyrosine kinase protéique, qui joue un rôle dans la prolifération cellulaire et l’apoptose . De plus, le this compound influence l’expression des gènes impliqués dans l’inflammation et le stress oxydatif .

Analyse Biochimique

Biochemical Properties

Ginsenoside Ra1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glycosyltransferases, which are enzymes involved in the biosynthesis of ginsenosides . These interactions are crucial for the formation and modification of ginsenosides, affecting their pharmacological properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis . This activation can lead to increased glucose uptake and fatty acid oxidation, enhancing cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby modulating immune responses and cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. This compound can bind to specific receptors on the cell surface, initiating a cascade of signaling events that result in the activation or inhibition of downstream pathways . For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as AMPK, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged activation of metabolic pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of ginsenosides, such as glycosyltransferases and cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in energy production, such as AMPK, enhancing cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du ginsenoside Ra1 implique l’extraction et la purification des racines du Panax ginseng. Le processus comprend généralement les étapes suivantes :

Extraction : Les racines du Panax ginseng sont séchées et moulues en une poudre fine. La poudre est ensuite soumise à une extraction par solvant en utilisant de l’éthanol ou du méthanol.

Purification : L’extrait brut est purifié à l’aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler le this compound.

Méthodes de production industrielle : La production industrielle du this compound peut être réalisée par des méthodes biotechnologiques, notamment l’ingénierie métabolique et la biologie synthétique. Des châssis microbiens tels que Saccharomyces cerevisiae sont modifiés génétiquement pour produire des ginsenosides en introduisant des enzymes clés impliquées dans les voies de biosynthèse .

Analyse Des Réactions Chimiques

Types de réactions : Le ginsenoside Ra1 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques du this compound.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de ginsenoside.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles dans des conditions légèrement acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions incluent divers dérivés de ginsenoside avec des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude de la biosynthèse des ginsenosides et des voies métaboliques.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et l’expression génétique.

Comparaison Avec Des Composés Similaires

Le ginsenoside Ra1 est comparé à d’autres ginsenosides tels que le ginsenoside Rg1, Rb1 et Re. Bien que tous les ginsenosides partagent une structure triterpénoïde commune, ils diffèrent par le nombre et la position des fragments de sucre attachés à l’aglycone. Cette variation structurelle entraîne des différences dans leurs activités pharmacologiques .

Composés similaires :

- Ginsenoside Rg1

- Ginsenoside Rb1

- Ginsenoside Re

- Ginsenoside Rh1

- Ginsenoside F2

Le this compound est unique en raison de son schéma de glycosylation spécifique, qui contribue à ses activités biologiques distinctes .

Propriétés

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)

![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)